5-Bromo-4-chloro-6-methyl-1,3-benzodioxole
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Overview
Description
5-Bromo-4-chloro-6-methyl-1,3-benzodioxole is an organic compound that belongs to the benzodioxole family. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a benzodioxole ring. Benzodioxoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-6-methyl-1,3-benzodioxole typically involves the bromination and chlorination of 6-methyl-1,3-benzodioxole. One common method is the bromination of 1,3-benzodioxole-5-carboxaldehyde, followed by chlorination under controlled conditions . The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts and solvents to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-6-methyl-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted benzodioxoles depending on the nucleophile used.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Dehalogenated benzodioxoles and other reduced forms.
Scientific Research Applications
5-Bromo-4-chloro-6-methyl-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-chloro-6-methyl-1,3-benzodioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloro-4-methyl-1,3-benzodioxole: Similar structure with different substitution pattern.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: Another brominated benzodioxole with different functional groups.
Uniqueness
5-Bromo-4-chloro-6-methyl-1,3-benzodioxole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methyl groups makes it a versatile intermediate for various synthetic applications and research studies.
Properties
IUPAC Name |
5-bromo-4-chloro-6-methyl-1,3-benzodioxole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c1-4-2-5-8(12-3-11-5)7(10)6(4)9/h2H,3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQWRCHEVXOYRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Br)Cl)OCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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